tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to an imidazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by bromination to introduce the bromine atom at the desired position.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted imidazole derivatives, while oxidation reactions can produce imidazole N-oxides .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with imidazole-containing molecules.
Biological Studies: It can serve as a probe to study the biological activity of imidazole derivatives, including their antimicrobial and anticancer properties.
Materials Science: The compound can be utilized in the development of new materials with specific electronic or optical properties, owing to the unique characteristics of the imidazole ring.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the imidazole ring play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-[1-(5-chloro-1H-imidazol-2-yl)ethyl]carbamate
- tert-Butyl N-[1-(5-fluoro-1H-imidazol-2-yl)ethyl]carbamate
- tert-Butyl N-[1-(5-iodo-1H-imidazol-2-yl)ethyl]carbamate
Uniqueness
tert-Butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity in biological systems compared to its chloro, fluoro, and iodo analogs .
Eigenschaften
Molekularformel |
C10H16BrN3O2 |
---|---|
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-6(8-12-5-7(11)14-8)13-9(15)16-10(2,3)4/h5-6H,1-4H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
GQNCSBPSDKHVEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(N1)Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.